molecular formula C17H25NO B5757636 N-cycloheptyl-4-phenylbutanamide

N-cycloheptyl-4-phenylbutanamide

Número de catálogo B5757636
Peso molecular: 259.4 g/mol
Clave InChI: SISZSBQABUQQPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cycloheptyl-4-phenylbutanamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This property makes CPP-115 a potential candidate for the treatment of various neurological disorders.

Mecanismo De Acción

N-cycloheptyl-4-phenylbutanamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, N-cycloheptyl-4-phenylbutanamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which is thought to underlie the anticonvulsant and anxiolytic effects of N-cycloheptyl-4-phenylbutanamide.
Biochemical and physiological effects:
N-cycloheptyl-4-phenylbutanamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which is thought to underlie the anticonvulsant and anxiolytic effects of N-cycloheptyl-4-phenylbutanamide. Additionally, N-cycloheptyl-4-phenylbutanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have anti-addictive properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-cycloheptyl-4-phenylbutanamide is that it is a selective GABA-AT inhibitor, meaning that it specifically targets this enzyme without affecting other enzymes or neurotransmitter systems in the brain. This makes it a potentially safer and more effective treatment for neurological disorders compared to other drugs that have more widespread effects in the brain. One limitation of N-cycloheptyl-4-phenylbutanamide is that it is a relatively new drug, and its long-term safety and efficacy have not yet been fully established.

Direcciones Futuras

There are several potential future directions for research on N-cycloheptyl-4-phenylbutanamide. One area of interest is the potential use of N-cycloheptyl-4-phenylbutanamide in the treatment of drug addiction. Preclinical studies have shown that N-cycloheptyl-4-phenylbutanamide can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the potential use of N-cycloheptyl-4-phenylbutanamide in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, further research is needed to fully understand the long-term safety and efficacy of N-cycloheptyl-4-phenylbutanamide in humans.

Métodos De Síntesis

N-cycloheptyl-4-phenylbutanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-phenylbutanoyl chloride with cycloheptylamine to form the corresponding amide, which is then treated with sodium hydride and methyl iodide to yield N-cycloheptyl-4-phenylbutanamide.

Aplicaciones Científicas De Investigación

N-cycloheptyl-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-cycloheptyl-4-phenylbutanamide has anticonvulsant, anxiolytic, and anti-addictive properties. Clinical trials are currently underway to evaluate the safety and efficacy of N-cycloheptyl-4-phenylbutanamide in the treatment of these disorders.

Propiedades

IUPAC Name

N-cycloheptyl-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17(18-16-12-6-1-2-7-13-16)14-8-11-15-9-4-3-5-10-15/h3-5,9-10,16H,1-2,6-8,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISZSBQABUQQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.